(+/-)-Methotrimeprazine (D6)
CAS No.:
VCID: VC0196716
Molecular Formula: C19H24N2OS
Molecular Weight: 334.5 g/mol
Purity: 98%
* For research use only. Not for human or veterinary use.

Description |
(+/-)-Methotrimeprazine (D6), also known as dl-Methotrimeprazine D6, is a deuterium-labeled derivative of methotrimeprazine. Methotrimeprazine itself is a phenothiazine derivative used primarily as an antipsychotic and antiemetic agent. The incorporation of deuterium into methotrimeprazine enhances its stability and provides advantages in nuclear magnetic resonance (NMR) spectroscopy applications, making it valuable for scientific research, particularly in drug metabolism and pharmacokinetics studies . Mechanism of Action(+/-)-Methotrimeprazine (D6) acts as an antagonist at D3 dopamine and histamine H1 receptors. This receptor activity contributes to its potential therapeutic effects, although its primary use is in research rather than clinical applications . Research ApplicationsThis compound is primarily used in scientific research, particularly in studies involving drug metabolism and pharmacokinetics. The deuterated form allows for enhanced stability and improved detection in NMR spectroscopy, which is beneficial for analyzing metabolic pathways and drug interactions . Synthesis and PreparationThe synthesis of deuterated compounds like (+/-)-Methotrimeprazine (D6) typically involves the incorporation of deuterium into specific positions of the molecule. This process requires careful optimization of reaction conditions to ensure high yields and purity of the final product. Techniques such as NMR spectroscopy are used to monitor the incorporation of deuterium and the formation of the desired compound. Stock Solution Preparation for (+/-)-Methotrimeprazine (D6)
|
||||||||||||||||||||||||||||||
---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|
Product Name | (+/-)-Methotrimeprazine (D6) | ||||||||||||||||||||||||||||||
Molecular Formula | C19H24N2OS | ||||||||||||||||||||||||||||||
Molecular Weight | 334.5 g/mol | ||||||||||||||||||||||||||||||
IUPAC Name | 3-(2-methoxyphenothiazin-10-yl)-2-methyl-N,N-bis(trideuteriomethyl)propan-1-amine | ||||||||||||||||||||||||||||||
Standard InChI | InChI=1S/C19H24N2OS/c1-14(12-20(2)3)13-21-16-7-5-6-8-18(16)23-19-10-9-15(22-4)11-17(19)21/h5-11,14H,12-13H2,1-4H3/i2D3,3D3 | ||||||||||||||||||||||||||||||
Standard InChIKey | VRQVVMDWGGWHTJ-XERRXZQWSA-N | ||||||||||||||||||||||||||||||
Isomeric SMILES | [2H]C([2H])([2H])N(CC(C)CN1C2=CC=CC=C2SC3=C1C=C(C=C3)OC)C([2H])([2H])[2H] | ||||||||||||||||||||||||||||||
SMILES | CC(CN1C2=CC=CC=C2SC3=C1C=C(C=C3)OC)CN(C)C | ||||||||||||||||||||||||||||||
Canonical SMILES | CC(CN1C2=CC=CC=C2SC3=C1C=C(C=C3)OC)CN(C)C | ||||||||||||||||||||||||||||||
Appearance | Powder | ||||||||||||||||||||||||||||||
Application | The isotope labelled form of (±)-Methotrimeprazine. | ||||||||||||||||||||||||||||||
Purity | 98% | ||||||||||||||||||||||||||||||
Quantity | Milligrams-Grams | ||||||||||||||||||||||||||||||
Related CAS | 851-68-3 (unlabelled) | ||||||||||||||||||||||||||||||
Shelf Life | As supplied, 2 years from the QC date provided on the Certificate of Analysis, when stored properly | ||||||||||||||||||||||||||||||
Solubility | 10 mM in DMSO | ||||||||||||||||||||||||||||||
Storage | -20ºC Freeze | ||||||||||||||||||||||||||||||
Synonyms | dl-Methotrimeprazine D6 | ||||||||||||||||||||||||||||||
Tag | Trimeprazine Impurities | ||||||||||||||||||||||||||||||
PubChem Compound | 45039713 | ||||||||||||||||||||||||||||||
Last Modified | Feb 18 2024 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume